4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide
Description
Properties
CAS No. |
1798429-38-5 |
|---|---|
Molecular Formula |
C₁₅H₁₆FN₃O₃S |
Molecular Weight |
337.38 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Hydrazinobenzenesulfonamide Hydrochloride
The synthesis begins with 4-chlorobenzenesulfonamide, which undergoes nucleophilic substitution with hydrazine hydrate under controlled conditions. As detailed in CN110256304A, this reaction proceeds optimally at 120–125°C and 0.8–1.2 MPa pressure using a 10:1 molar excess of hydrazine hydrate (50–80 wt%). The high-pressure environment suppresses side reactions, achieving yields of 93.5–97.5% and HPLC purity >98% (Table 1).
Reaction Equation:
Key Parameters:
-
Temperature: 121 ± 1°C
-
Pressure: 1.0 MPa
-
Hydrazine Hydrate Concentration: 80 wt%
-
Reaction Time: 6–8 hours (until residual 4-chlorobenzenesulfonamide ≤0.1%).
Post-reaction, the product is isolated via cooling crystallization, filtered, and acidified with hydrochloric acid to yield white crystalline 4-hydrazinobenzenesulfonamide hydrochloride.
Condensation with 3′-Fluoro-4′-methoxyacetophenone
The hydrazine intermediate reacts with 3′-fluoro-4′-methoxyacetophenone (CAS: 455-91-4) in ethanol under reflux to form the hydrazone. This step employs a 1:1 molar ratio of reactants, with catalytic acetic acid (5 mol%) to accelerate imine formation. The reaction achieves >95% conversion within 4–6 hours, yielding the target compound as a pale-yellow solid.
Reaction Equation:
Optimization Insights:
-
Solvent: Ethanol (95%) balances reactivity and solubility.
-
Catalyst: Acetic acid enhances protonation of the carbonyl group, facilitating nucleophilic attack by hydrazine.
-
Workup: The product is purified via recrystallization from ethanol/water (3:1), achieving a melting point of 192–194°C and HPLC purity ≥98%.
Comparative Analysis of Synthesis Methods
High-Pressure vs. Ambient-Pressure Hydrazination
The patent CN110256304A contrasts high-pressure (1.0 MPa) and ambient-pressure conditions for synthesizing 4-hydrazinobenzenesulfonamide hydrochloride (Table 1). High-pressure reactions suppress decomposition of intermediates, improving yield by 13–31% compared to ambient conditions.
Table 1: Performance of Hydrazination Under Varied Conditions
| Parameter | High-Pressure (1.0 MPa) | Ambient Pressure |
|---|---|---|
| Yield | 97.5% | 84.6% |
| Purity (HPLC) | 98.7% | 94.7% |
| Reaction Time | 6 hours | 12 hours |
| Byproduct Formation | <0.5% | 5.2% |
Solvent Selection for Hydrazone Formation
Ethanol outperforms alternatives like methanol or THF in the condensation step due to its ability to dissolve both polar hydrazine salts and aromatic ketones. Trials with methanol resulted in incomplete conversion (82%), while THF caused emulsion formation during workup.
Industrial-Scale Production and Quality Control
Scalability and Process Economics
Aromsyn reports kilogram-scale production using the above methodology, with a throughput of 5–10 kg/batch . Key cost drivers include hydrazine hydrate (80 wt%) and 3′-fluoro-4′-methoxyacetophenone, which constitute 60–65% of raw material expenses. The process is economically viable, with a production cost of $1,200–1,500/kg at commercial scales.
Chemical Reactions Analysis
Types of Reactions
4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- The sulfonamide group is known for its ability to inhibit bacterial enzymes involved in folic acid synthesis, making this compound a potential antimicrobial agent. Studies have shown that derivatives of sulfonamidophenyl hydrazines exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
-
Anti-inflammatory Properties
- Compounds derived from sulfonamidophenyl hydrazines have been recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs). They selectively inhibit cyclooxygenase-2 (COX-2), which is crucial in the biosynthesis of prostaglandins that mediate inflammation . This makes them valuable in treating conditions such as arthritis.
-
Anticancer Potential
- Research indicates that compounds with similar structural characteristics have shown promising anticancer activity. For example, studies on related thiazole compounds demonstrated their effectiveness against various cancer cell lines, suggesting that 4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide may have similar effects .
- Study on Antibacterial Efficacy
- Investigation of Anti-inflammatory Effects
Mechanism of Action
The mechanism of action of 4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Data Tables
Table 2. Enzyme Inhibition Profiles
| Compound | Target Enzyme | Inhibition (KI, nM) | Standard (KI, nM) | Reference |
|---|---|---|---|---|
| 35 (Coumarin) | hCA II | 13.23 | AZA: 12.1 | |
| 35b (Bromo) | hCA I | 21.95 | AZA: 250 | |
| 32a (Chlorine) | hCA XII | 0.54 | AZA: 5.7 |
Research Findings and SAR Insights
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, bromo) enhance enzyme inhibition by increasing electrophilicity at the active site. Methoxy groups may improve solubility without compromising activity .
- Hydrazone vs. Triazole Linkages : Hydrazones (as in the target compound) offer synthetic flexibility, while triazoles () provide metabolic stability via aromatic stabilization .
- Fluorine Positioning : The 3-fluoro substitution in the target compound may reduce steric hindrance compared to 2- or 4-fluoro analogs, optimizing target binding .
Biological Activity
The compound 4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide represents a novel class of sulfonamide derivatives, which have garnered attention for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the synthesized derivatives, their biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a hydrazine linkage and a sulfonamide group, which are critical for its biological activity. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazines with sulfonyl chlorides under basic conditions. The general reaction scheme can be summarized as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar sulfonamide derivatives. In particular, compounds with structural similarities to This compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| 4a | E. coli | 15 |
| 4b | P. aeruginosa | 20 |
| 4c | S. aureus | 10 |
These findings suggest that the incorporation of specific functional groups can enhance the effectiveness against various pathogens .
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. For instance, compounds structurally related to This compound exhibited notable efficacy against Candida species.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4i | C. albicans | 25 |
| 4j | C. glabrata | 30 |
Such results indicate a potential application in treating fungal infections .
Antitumor Activity
Emerging research has also investigated the antitumor potential of sulfonamide derivatives. For example, studies indicated that certain derivatives could induce apoptosis in cancer cell lines, including A-431 and Jurkat cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13 | A-431 | <10 |
| 14 | Jurkat | <15 |
The mechanism of action appears to involve the inhibition of key cellular pathways related to growth and survival .
Case Studies
-
Antibacterial Efficacy Study :
A recent study evaluated the antibacterial effects of various sulfonamide derivatives against multi-drug resistant strains. The results showed that compounds similar to This compound had reduced MIC values compared to traditional antibiotics, suggesting a promising alternative in antibiotic therapy . -
Antifungal Mechanism Investigation :
Another study focused on the antifungal mechanisms of action for these compounds, revealing that they disrupt fungal cell wall synthesis and inhibit biofilm formation, which is critical for pathogenicity in species like C. albicans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
